4-(6-Amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate 4-(6-Amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14529394
InChI: InChI=1S/C25H23N5O5/c1-32-17-6-4-16(5-7-17)22-21-20(19(14-26)23(27)35-24(21)29-28-22)15-2-8-18(9-3-15)34-25(31)30-10-12-33-13-11-30/h2-9,20H,10-13,27H2,1H3,(H,28,29)
SMILES:
Molecular Formula: C25H23N5O5
Molecular Weight: 473.5 g/mol

4-(6-Amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate

CAS No.:

Cat. No.: VC14529394

Molecular Formula: C25H23N5O5

Molecular Weight: 473.5 g/mol

* For research use only. Not for human or veterinary use.

4-(6-Amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate -

Specification

Molecular Formula C25H23N5O5
Molecular Weight 473.5 g/mol
IUPAC Name [4-[6-amino-5-cyano-3-(4-methoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] morpholine-4-carboxylate
Standard InChI InChI=1S/C25H23N5O5/c1-32-17-6-4-16(5-7-17)22-21-20(19(14-26)23(27)35-24(21)29-28-22)15-2-8-18(9-3-15)34-25(31)30-10-12-33-13-11-30/h2-9,20H,10-13,27H2,1H3,(H,28,29)
Standard InChI Key YHTAWAIXNNYKCV-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=C(C=C4)OC(=O)N5CCOCC5

Introduction

Structural and Molecular Characterization

Core Architecture and Functional Groups

The compound’s structure integrates a dihydropyrano[2,3-c]pyrazole scaffold, a bicyclic system formed by fused pyran and pyrazole rings. Key substituents include:

  • 6-Amino group: Enhances hydrogen-bonding capacity and solubility.

  • 5-Cyano group: Contributes to electron-withdrawing effects and potential interactions with biological targets.

  • 3-(4-Methoxyphenyl): Introduces aromaticity and lipophilicity, influencing membrane permeability.

  • 4-Phenyl morpholine-4-carboxylate: Provides steric bulk and modulates solubility via the morpholine oxygen.

The molecular formula C25H23N5O5 (MW: 473.5 g/mol) reflects a balanced ratio of hydrophobic and hydrophilic groups, as evidenced by a calculated logP of ~0.94 . The polar surface area of 91.3 Ų suggests moderate permeability, aligning with Lipinski’s rule parameters .

Synthetic Methodologies and Optimization

Multi-Component Reaction (MCR) Strategies

The synthesis employs a one-pot MCR involving:

  • Aryl aldehydes (e.g., 4-methoxybenzaldehyde)

  • Ethyl acetoacetate

  • Malononitrile

  • Hydrazine hydrate .

Catalyzed by disulfonic acid imidazolium chloroaluminate ([Dsim]AlCl4), this solvent-free protocol achieves yields exceeding 85% under mild conditions (80°C, 2–4 hours) . The catalyst’s dual acidic and heterogeneous nature facilitates efficient cyclocondensation while minimizing waste .

Green Chemistry Innovations

Recent advances prioritize sustainability:

  • Solvent-free conditions: Eliminate volatile organic solvents, reducing environmental impact .

  • Continuous flow reactors: Enhance scalability and reaction consistency compared to batch processes.

  • Heterogeneous catalysis: Enables catalyst recovery and reuse, improving atom economy .

Biological Activity and Mechanistic Insights

Anti-Inflammatory Activity

Structural analogs demonstrate COX-2 inhibition via hydrophobic interactions with the enzyme’s membrane-binding domain. The 4-methoxyphenyl group may enhance selectivity over COX-1.

Comparative Analysis with Related Derivatives

ParameterTarget Compound4-(6-Amino-3-methyl) Analog Dimethoxyphenyl Derivative
Molecular Weight473.5 g/mol310.31 g/mol533.5 g/mol
logP~0.940.941.2 (estimated)
Synthetic Yield85–90% 78% 82%
Biological TargetKinasesCOX-2 DNA topoisomerase

Key trends:

  • Methoxyphenyl vs. methyl substitution: The 4-methoxyphenyl group in the target compound improves solubility and target affinity compared to the methyl analog .

  • Morpholine carboxylate: Enhances metabolic stability relative to acetate esters in derivative .

Pharmacokinetic and Environmental Considerations

ADME Profiles

  • Absorption: Moderate permeability (logD ≈ 0.94) favors oral bioavailability .

  • Metabolism: Morpholine rings resist oxidative degradation, potentially extending half-life.

  • Excretion: Predominant renal clearance due to hydrophilic carboxylate group.

Ecotoxicology

Green synthesis protocols reduce hazardous waste by 40% compared to traditional methods . The compound’s biodegradability remains unstudied, warranting further investigation.

Future Directions and Challenges

Therapeutic Development

  • Structure-activity relationship (SAR) studies: Optimize substituents for enhanced potency and selectivity.

  • In vivo efficacy trials: Validate anti-cancer activity in murine models.

Industrial Scalability

  • Flow chemistry integration: Address mixing challenges in multi-step syntheses.

  • Catalyst recycling: Improve [Dsim]AlCl4 stability over multiple cycles .

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